An In-depth Technical Guide to Bis-isopropyl-PEG1: Properties and Applications in PROTAC-mediated Protein Degradation
An In-depth Technical Guide to Bis-isopropyl-PEG1: Properties and Applications in PROTAC-mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-isopropyl-PEG1 is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a fundamental building block in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that are revolutionizing drug discovery by coopting the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[3][4] This technical guide provides a comprehensive overview of the known properties of Bis-isopropyl-PEG1, its role in the synthesis of PROTACs, and the underlying mechanism of PROTAC-mediated protein degradation.
Core Properties of Bis-isopropyl-PEG1
Bis-isopropyl-PEG1 is a PEG-based linker used in the synthesis of PROTACs.[2] While extensive experimental data for this specific compound is not widely published, its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C8H18O2 | [1][2] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| CAS Number | 3944-35-2 | [1][2][5] |
| SMILES | CC(OCCOC(C)C)C | [2] |
| Identifier | Value |
| IUPAC Name | 1-(1-methylethoxy)-2-(1-methylethoxy)ethane |
| Synonyms | 1,2-Diisopropoxyethane |
Note: Quantitative data such as melting point, boiling point, and specific solubility are not consistently available in publicly accessible databases. Researchers are advised to consult the supplier's certificate of analysis for batch-specific data.
Role in PROTAC Synthesis: A Representative Protocol
The primary application of Bis-isopropyl-PEG1 is as a linker in the synthesis of PROTACs. The PEG moiety enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.[6] The isopropyl ether groups provide chemical stability. The synthesis of a PROTAC using a PEG linker like Bis-isopropyl-PEG1 typically involves the sequential conjugation of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[7]
Below is a representative, generalized protocol for the synthesis of a PROTAC, illustrating how a bifunctional linker such as a derivative of Bis-isopropyl-PEG1 could be employed. This protocol is for illustrative purposes and would require optimization for specific ligands.
Objective: To synthesize a PROTAC by linking a POI ligand (POI-NH2) and an E3 ligase ligand (E3-COOH) using a di-functionalized PEG1 linker.
Materials:
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Amine-functionalized POI ligand (POI-NH2)
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Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)
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A di-functionalized derivative of Bis-isopropyl-PEG1, for example, one with a terminal amine and a terminal carboxylic acid (H2N-PEG1-COOH).
-
Coupling agents (e.g., HATU, HOBt)
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Organic base (e.g., DIPEA)
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Anhydrous solvents (e.g., DMF, DCM)
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Purification supplies (e.g., HPLC system, columns)
Procedure:
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Step 1: Coupling of the POI Ligand to the PEG Linker
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Dissolve the H2N-PEG1-COOH linker (1.2 equivalents) and the POI-NH2 ligand (1.0 equivalent) in anhydrous DMF.
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Add a coupling agent such as HATU (1.5 equivalents) and an organic base like DIPEA (3.0 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
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Upon completion, the reaction mixture is worked up and the intermediate product (POI-NH-PEG1-COOH) is purified, typically by flash chromatography or preparative HPLC.
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-
Step 2: Coupling of the E3 Ligase Ligand to the Intermediate
-
Dissolve the purified POI-NH-PEG1-COOH intermediate (1.0 equivalent) and the E3-COOH ligand (1.2 equivalents) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.5 equivalents) and organic base (e.g., DIPEA, 3.0 equivalents).
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Stir the reaction at room temperature until completion, as monitored by LC-MS.
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The final PROTAC molecule is then purified using preparative HPLC to yield the desired high-purity product.
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-
Characterization:
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The final PROTAC product should be characterized by High-Resolution Mass Spectrometry (HRMS) to confirm its molecular weight and by 1H and 13C NMR to verify its structure.
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The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[3] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC Drug Discovery Workflow
The development of a novel PROTAC is a multi-step process that begins with target identification and validation, followed by the design and synthesis of the PROTAC molecule, and extensive in vitro and in vivo testing.[9][10]
Caption: The drug discovery workflow for PROTACs involves an iterative process of design, synthesis, and evaluation to identify a lead candidate for preclinical development.
Conclusion
Bis-isopropyl-PEG1 is a valuable chemical tool for the construction of PROTACs. Its PEG structure can impart favorable physicochemical properties to the final molecule, potentially enhancing its efficacy as a protein degrader. While detailed public data on this specific linker is limited, its application falls within the well-established principles of PROTAC design and synthesis. The continued exploration of novel linkers, including derivatives of Bis-isopropyl-PEG1, will be crucial in advancing the field of targeted protein degradation and developing the next generation of therapeutics.
References
- 1. Bis-isopropyl-PEG1 | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-isopropyl-PEG1|3944-35-2|MSDS [dcchemicals.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
